molecular formula C8H7ClO2 B7767142 2-Methoxybenzoyl chloride CAS No. 1300-64-7

2-Methoxybenzoyl chloride

Cat. No.: B7767142
CAS No.: 1300-64-7
M. Wt: 170.59 g/mol
InChI Key: RZNHSEZOLFEFGB-UHFFFAOYSA-N
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Description

2-Methoxybenzoyl chloride, also known as o-Anisoyl chloride, is an organic compound with the molecular formula C8H7ClO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzoyl chloride can be synthesized through the reaction of 2-methoxybenzoic acid with thionyl chloride. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxybenzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2-Methoxybenzoyl chloride is unique due to the presence of the methoxy group in the ortho position, which influences its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to its para and meta counterparts .

Properties

IUPAC Name

2-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNHSEZOLFEFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885169
Record name Benzoyl chloride, 2-methoxy-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21615-34-9, 1300-64-7
Record name 2-Methoxybenzoyl chloride
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Record name Anisoyl chloride (mixed isomers)
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Record name 2-Anisoyl chloride
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Record name Benzoyl chloride, 2-methoxy-
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Record name Benzoyl chloride, 2-methoxy-
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Record name 2-methoxybenzoyl chloride
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Record name Methoxybenzoyl chloride
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Record name 2-Anisoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Methoxybenzoyl chloride utilized in the synthesis of chromen-4-one derivatives?

A1: this compound serves as a crucial starting material in a one-pot synthesis of 2,3-disubstituted chromen-4-one derivatives. [, ] The reaction involves an internal alkyne and proceeds through a domino sequence initiated by a Lewis acid. The mechanism entails Friedel-Crafts acylation, followed by intramolecular vinyl carbocation trapping (or oxa-Michael addition), and concludes with demethylation. This efficient methodology allows for the preparation of various chromen-4-one derivatives in high yields (up to 93%). [, ] Interestingly, when 2,6-dimethoxybenzoyl chloride is employed, a chromen-2-one (coumarin) product is obtained instead, highlighting the impact of substituent position on the reaction outcome. []

Q2: Can you elaborate on the role of this compound in preparing benzofurans?

A2: this compound is instrumental in a two-step synthesis of 2-substituted benzofurans. [] Initially, it reacts with non-stabilized ylides to yield stabilized ylides. These ylides then undergo Flash Vacuum Pyrolysis (FVP) at 850 °C, leading to the formation of the desired benzofurans. The 2-methoxy substituent is crucial in this process as it directs cyclization and is subsequently lost during the FVP. The nature of the acyl group in the starting this compound influences the final benzofuran product, with aromatic acyl groups remaining intact while aliphatic ones may undergo degradation. []

Q3: Are there other heterocyclic systems accessible using reactions involving this compound?

A3: Yes, research indicates that this compound can be employed in the synthesis of 4-hydroxyquinolines. [] This involves reacting 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides, followed by a reduction step to yield the desired 4-hydroxyquinolines. This highlights the versatility of this compound in constructing diverse heterocyclic scaffolds. []

Q4: What spectroscopic techniques are typically employed to characterize compounds derived from this compound?

A4: The synthesized compounds, including chromen-4-ones, benzofurans, and 4-hydroxyquinolines, are routinely characterized using spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS). [, , , , ] These methods provide valuable information about the structure and purity of the synthesized compounds, confirming their successful formation.

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